2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol
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Description
2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol is a useful research compound. Its molecular formula is C14H21N5O5 and its molecular weight is 339.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.15426879 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Characterization and Anti-inflammatory Effects
One study characterizes the pharmacological properties and anti-inflammatory effects of a novel ligand similar to the requested compound, demonstrating both agonist and antagonist activities at adenosine receptors. This compound was found to be a potent inhibitor of the generation of reactive oxygen species from human neutrophils and eosinophils, indicating significant anti-inflammatory potential in vitro (Bevan et al., 2007).
Chemical Research on Adduct Formation
Another research focused on the reaction products of 2'-deoxyguanosine and 1,2,3,4-diepoxybutane, revealing the formation of novel guanine and pyrimidine adducts. This study is critical for understanding the mutagenic and carcinogenic potentials of certain compounds and their interactions with DNA (Zhang & Elfarra, 2004).
Biomass-Derived Furanic Compounds Reduction
Research on the catalytic reduction of biomass-derived furanic compounds, including furfural and 5-hydroxymethylfurfural (HMF), into various chemicals showcases the relevance of such compounds in the field of sustainable chemistry and bio-refinery (Nakagawa et al., 2013).
Conversion of Sugars into 2,5-Furandicarboxylic Acid
A study demonstrates a one-pot conversion of sugars into 2,5-furandicarboxylic acid (FDCA) in a triphasic system, highlighting the process's efficiency in converting biomass into valuable chemical products (Yi et al., 2015).
Aerobic Oxidation with Gold Nanoparticle Catalysts
Another research illustrates the selective conversion of 5-hydroxymethyl-2-furfural into FDCA using gold nanoparticle catalysts, an example of utilizing nanotechnology for efficient and sustainable chemical synthesis (Casanova et al., 2009).
Properties
IUPAC Name |
2-[6-(4-hydroxybutylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O5/c20-4-2-1-3-15-12-9-13(17-6-16-12)19(7-18-9)14-11(23)10(22)8(5-21)24-14/h6-8,10-11,14,20-23H,1-5H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWRUZJTYQWMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20874609 |
Source
|
Record name | ADENOSINE,6N-4-HYDROXYBUTYL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20874609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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